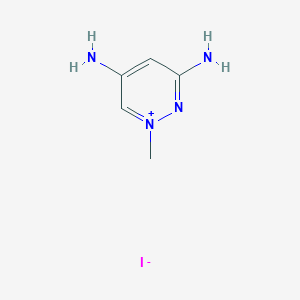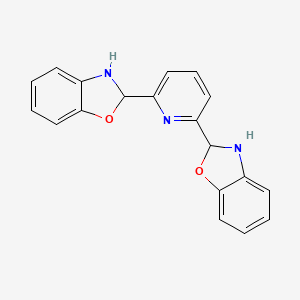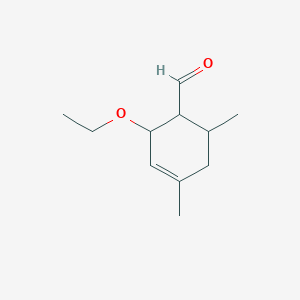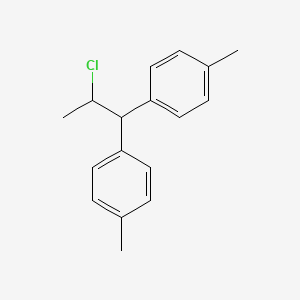
4-Methyldec-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyldec-4-en-1-ol: is an organic compound with the molecular formula C11H22O . It is a type of alcohol characterized by the presence of a double bond between the fourth and fifth carbon atoms and a methyl group attached to the fourth carbon atom. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyldec-4-en-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction . In this method, pentylmagnesium bromide reacts with 2-methyl-2-pentenal to form this compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the isomerization of related compounds. For instance, the isomerization of 4-methylpent-3-en-1-ol derivatives can be catalyzed by a complex of formula [Ru(dienyl)2H]X at room temperature . This method offers high selectivity and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyldec-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into alkanes or other alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, secondary alcohols.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
4-Methyldec-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 4-Methyldec-4-en-1-ol involves its interaction with various molecular targets. The presence of the double bond and hydroxyl group allows it to participate in hydrogen bonding and van der Waals interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
- 3-Methyldec-4-en-1-ol
- 4-Methyl-3-decen-5-ol
- 4-Methylpent-3-en-1-ol
Comparison: 4-Methyldec-4-en-1-ol is unique due to its specific structure, which includes a double bond at the fourth position and a methyl group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For instance, 3-Methyldec-4-en-1-ol has the methyl group at a different position, leading to variations in its chemical behavior and applications .
Propriétés
Numéro CAS |
58203-65-9 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
4-methyldec-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,12H,3-7,9-10H2,1-2H3 |
Clé InChI |
XRHMXCQANGQRJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)


![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)




![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)

